

Application Notes and Protocols for TyK2-IN-21-d3

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Compound of Interest		
Compound Name:	TyK2-IN-21-d3	
Cat. No.:	B15612288	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

TyK2-IN-21-d3 is a deuterated, orally active prodrug of a potent and selective tyrosine kinase 2 (TyK2) inhibitor.[1][2] As a critical component of the Janus kinase (JAK) family, TyK2 plays a pivotal role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons (IFNs).[3][4][5] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[6][7] Consequently, selective inhibition of TyK2 presents a promising therapeutic strategy for these conditions.[6][7] **TyK2-IN-21-d3**, by targeting the pseudokinase (JH2) domain, offers an allosteric mechanism of inhibition, which confers high selectivity over other JAK family members, potentially minimizing off-target effects. [8][9] These application notes provide detailed information on **TyK2-IN-21-d3**, its mechanism of action, and protocols for its use in research settings.

Product Information

Product Name	CAS Number	Known Supplier(s)
TyK2-IN-21-d3	2583719-08-6	MedChemExpress[10]

Mechanism of Action

TyK2-IN-21-d3 is the prodrug of a selective TyK2 inhibitor. Upon administration, it is converted to its active form, which allosterically inhibits TyK2 by binding to its regulatory pseudokinase



(JH2) domain.[9] This binding stabilizes an inactive conformation of the enzyme, preventing the ATP-binding and catalytic functions of the kinase (JH1) domain.[8][9] This targeted approach avoids the highly conserved ATP-binding site within the JAK family, leading to greater selectivity for TyK2 over JAK1, JAK2, and JAK3.[9] The inhibition of TyK2 disrupts the downstream signaling cascade, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of inflammatory genes.[3]

Signaling Pathway

The following diagram illustrates the central role of TyK2 in cytokine signaling pathways.



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Caption: TyK2 signaling pathway and point of inhibition by TyK2-IN-21-d3.

Experimental Protocols

- 1. In Vitro TyK2 Kinase Assay
- Objective: To determine the half-maximal inhibitory concentration (IC50) of the active form of TyK2-IN-21-d3 against TyK2.
- Materials:
 - Recombinant human TyK2 enzyme



- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Peptide substrate (e.g., a poly-Glu-Tyr peptide)
- Active form of TyK2-IN-21-d3 (serially diluted)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Plate reader
- Procedure:
 - Prepare serial dilutions of the active form of TyK2-IN-21-d3 in DMSO and then dilute in kinase buffer.
 - $\circ~$ Add 2.5 μL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2.5 μL of a solution containing the TyK2 enzyme and substrate to each well.
 - \circ Initiate the reaction by adding 5 μ L of ATP solution. The final ATP concentration should be at or near the Km for TyK2.
 - Incubate the plate at room temperature for 1-2 hours.
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
 Assay kit according to the manufacturer's instructions.
 - Measure luminescence using a plate reader.
 - Calculate the percent inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.



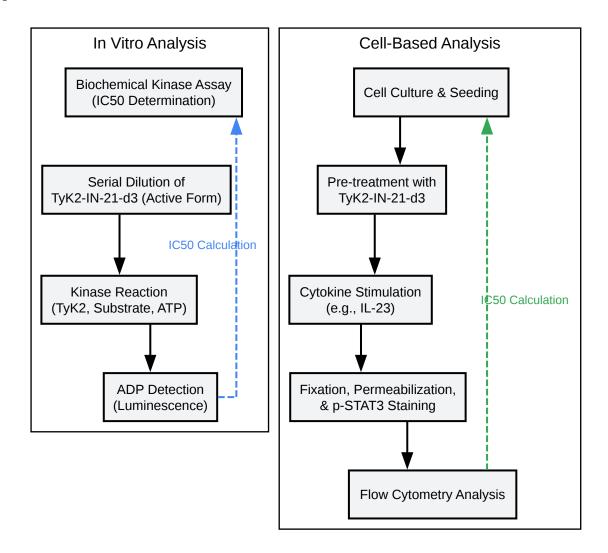
2. Cellular Assay for STAT3 Phosphorylation

- Objective: To assess the ability of TyK2-IN-21-d3 to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.
- Materials:
 - Human cell line expressing the IL-23 receptor (e.g., human peripheral blood mononuclear cells (PBMCs) or a suitable cell line)
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
 - Recombinant human IL-23
 - TyK2-IN-21-d3 (serially diluted)
 - Phosphate-buffered saline (PBS)
 - Fixation buffer (e.g., 4% paraformaldehyde in PBS)
 - Permeabilization buffer (e.g., 90% methanol)
 - Anti-phospho-STAT3 (p-STAT3) antibody (e.g., targeting Tyr705) conjugated to a fluorophore
 - Flow cytometer
- Procedure:
 - Seed cells in a 96-well plate and starve overnight in a low-serum medium if necessary.
 - Pre-treat the cells with serial dilutions of TyK2-IN-21-d3 or DMSO (vehicle control) for 1-2 hours.
 - Stimulate the cells with an EC80 concentration of IL-23 for 15-30 minutes.
 - Fix the cells by adding fixation buffer.
 - Permeabilize the cells with cold permeabilization buffer.



- Stain the cells with the fluorescently labeled anti-p-STAT3 antibody.
- Wash the cells with PBS.
- Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of p-STAT3.
- Calculate the percent inhibition of p-STAT3 for each concentration of TyK2-IN-21-d3.
- Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Experimental Workflow



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Caption: Workflow for in vitro and cell-based evaluation of TyK2-IN-21-d3.

Data Presentation

Assay Type	Parameter	Description
In Vitro Kinase Assay	IC50 (nM)	Concentration of the active compound required to inhibit 50% of TyK2 enzymatic activity.
Cellular p-STAT3 Assay	IC50 (nM)	Concentration of the compound required to inhibit 50% of cytokine-induced STAT3 phosphorylation in cells.
Kinase Selectivity Panel	IC50 (nM)	IC50 values against other JAK family members (JAK1, JAK2, JAK3) to determine selectivity.
In Vivo Pharmacokinetics	AUC, Cmax, T1/2	Measures of drug exposure, maximum concentration, and half-life in animal models.

Conclusion

TyK2-IN-21-d3 is a valuable research tool for investigating the role of TyK2 in various physiological and pathological processes. Its deuterated nature may offer altered pharmacokinetic properties for in vivo studies. The provided protocols serve as a starting point for characterizing the inhibitory activity of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems. The high selectivity of the parent compound for TyK2 makes it a promising candidate for further investigation in the development of novel therapeutics for autoimmune and inflammatory diseases.

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